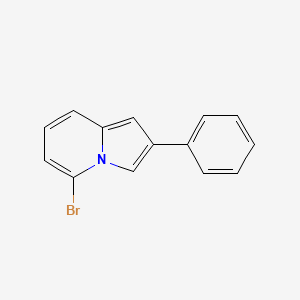

5-Bromo-2-phenylindolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-phenylindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-14-8-4-7-13-9-12(10-16(13)14)11-5-2-1-3-6-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLSHKCOAJSPRJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN3C(=C2)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679439 | |

| Record name | 5-Bromo-2-phenylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006591-05-4 | |

| Record name | 5-Bromo-2-phenylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-phenylindolizine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Bromo-2-phenylindolizine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The indolizine scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated a wide range of biological activities.[1][2] This document details a robust synthetic protocol based on the Tschitschibabin indolizine synthesis, offering insights into the reaction mechanism, experimental setup, and purification strategies. Furthermore, a thorough characterization of the target compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), is presented. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, providing them with the necessary technical details to successfully synthesize and validate this compound in a laboratory setting.

Introduction: The Significance of the Indolizine Scaffold

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention due to their diverse biological and photophysical properties.[1][2][3] The unique electronic structure of the indolizine nucleus, an isomer of indole, imparts favorable characteristics for its application in various fields. In medicinal chemistry, substituted indolizines have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents.[4] The introduction of a phenyl group at the 2-position and a bromine atom at the 5-position of the indolizine core, as in this compound, can significantly modulate its biological activity and pharmacokinetic profile. The bromine substituent, in particular, can serve as a handle for further functionalization through cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.[5]

Synthetic Strategy: The Tschitschibabin Indolizine Synthesis

The Tschitschibabin (or Chichibabin) indolizine synthesis is a classical and highly effective method for the construction of the indolizine ring system.[1][2][6][7] This reaction typically involves the alkylation of a pyridine derivative with an α-halocarbonyl compound to form a pyridinium salt, which then undergoes a base-mediated intramolecular cyclization to yield the indolizine product.[1][2]

Reaction Mechanism

The synthesis of this compound via the Tschitschibabin reaction proceeds through the following key steps:

-

N-Alkylation: The synthesis commences with the N-alkylation of a 2-substituted-bromopyridine with 2-bromoacetophenone. The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic carbon of the 2-bromoacetophenone, displacing the bromide ion and forming a pyridinium salt intermediate.

-

Ylide Formation: In the presence of a base, a proton is abstracted from the methylene group adjacent to both the carbonyl group and the positively charged nitrogen atom of the pyridinium salt. This deprotonation generates a highly reactive pyridinium ylide.

-

Intramolecular Cyclization and Dehydration: The negatively charged carbon of the ylide then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular aldol-type condensation. The resulting intermediate subsequently undergoes dehydration to form the aromatic indolizine ring system.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,5-Dibromopyridine | Reagent | Sigma-Aldrich |

| 2-Bromoacetophenone | Reagent | Sigma-Aldrich |

| Sodium bicarbonate (NaHCO₃) | ACS Grade | Fisher Scientific |

| Acetone | ACS Grade | VWR |

| Ethanol | Anhydrous | J.T. Baker |

| Dichloromethane (DCM) | ACS Grade | EMD Millipore |

| Hexane | ACS Grade | Macron |

| Ethyl acetate | ACS Grade | BDH |

| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |

Synthetic Procedure

Caption: Step-by-step experimental workflow for the synthesis.

Step 1: Synthesis of 2-bromo-5-(2-oxo-2-phenylethyl)pyridinium bromide

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dibromopyridine (1.0 eq) and 2-bromoacetophenone (1.05 eq).

-

Add acetone (50 mL) to the flask.

-

Heat the reaction mixture to reflux and maintain for 24 hours. The formation of a precipitate should be observed.

-

After 24 hours, cool the mixture to room temperature.

-

Collect the precipitated pyridinium salt by vacuum filtration.

-

Wash the solid with a small amount of cold acetone to remove any unreacted starting materials.

-

Dry the pyridinium salt under vacuum to obtain a solid.

Step 2: Synthesis of this compound

-

Suspend the dried pyridinium salt from Step 1 in ethanol (50 mL) in a 100 mL round-bottom flask.

-

Add a saturated aqueous solution of sodium bicarbonate (2.0 eq) dropwise to the suspension with vigorous stirring.

-

Heat the reaction mixture to reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. A gradient elution, starting with 100% hexane and gradually increasing the polarity with ethyl acetate, is recommended to achieve optimal separation. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield the pure compound.

Characterization

The structure and purity of the synthesized this compound (CAS No: 1006591-05-4[8][9][10][][12]) can be confirmed by a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₁₄H₁₀BrN[9][10] |

| Molecular Weight | 272.14 g/mol [8][9] |

| Appearance | Expected to be a solid |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using CDCl₃ or DMSO-d₆ as the solvent. The expected chemical shifts are based on the known spectra of similar indolizine derivatives.[4][13][14][15]

-

¹H NMR: The spectrum is expected to show signals in the aromatic region (δ 7.0-8.5 ppm). The protons on the indolizine core and the phenyl ring will exhibit characteristic splitting patterns.

-

¹³C NMR: The spectrum will show the corresponding signals for the 14 carbon atoms in the molecule. The carbon atom attached to the bromine will be observed in the range of δ 110-120 ppm.

Mass Spectrometry (MS)

Mass spectral analysis should be performed using an Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) instrument. The mass spectrum will show the molecular ion peak [M]⁺ and the isotopic pattern characteristic of a compound containing one bromine atom ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio).[16]

-

Expected m/z: 271.00 and 273.00 (for ⁷⁹Br and ⁸¹Br isotopes, respectively).[9]

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the aromatic C-H and C=C stretching vibrations.

Safety and Handling

-

2,5-Dibromopyridine and 2-bromoacetophenone are irritants and lachrymators. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]

-

Organic solvents such as acetone, ethanol, dichloromethane, hexane, and ethyl acetate are flammable. Keep them away from ignition sources.

-

Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[9]

Conclusion

This technical guide has outlined a reliable and reproducible method for the synthesis of this compound based on the well-established Tschitschibabin reaction. The detailed experimental protocol, coupled with comprehensive characterization data, provides a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and materials science. The provided workflow and mechanistic insights are intended to empower scientists with the practical knowledge required for the successful execution of this synthesis.

References

- Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives - Organic & Biomolecular Chemistry (RSC Publishing).

- Copper(I)-Catalyzed Synthesis of Functionalized Indolizinones from Substituted Pyridine Homologated Ynones - Sci-Hub.

- Organocatalytic C3-functionalization of indolizines: synthesis of biologically important indolizine derivatives. - Semantic Scholar.

- Synthesis of indolizines - Organic Chemistry Portal.

-

Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

- Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis.

- Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinoliz.

- Catalytic enantioselective functionalization of indolizines - ResearchGate.

- Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis.

- Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene.

- Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides † | Request PDF - ResearchGate.

-

Access to SCF3-Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol | Organic Letters - ACS Publications. Available at: [Link]

-

Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives - ACS Publications. Available at: [Link]

- This compound - BLDpharm.

- Access to SCF3‑Substituted Indolizines via a Photocatalytic Late-Stage Functionalization Protocol - PMC.

- 5-BROMO-2-PHENYL-INDOLIZINE Industrial Grade from CHEMLYTE SOLUTIONS CO.,LTD - ECHEMI.

- Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins - Beilstein Archives.

- 5-BROMO-2-PHENYL-INDOLIZINE | Pharmaffiliates.

- Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PubMed Central.

- 5-Bromo-2-phenylindole - Optional[13C NMR] - Chemical Shifts - SpectraBase.

- CAS 1006591-05-4 this compound - BOC Sciences.

- 5-Bromo-2-phenylindole - Optional[MS (GC)] - Spectrum - SpectraBase.

- 5-BROMO-2-PHENYL-INDOLIZINE | 1006591-05-4 - ChemicalBook.

- 5-Bromo-2-phenylindole - SpectraBase.

- Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents - Der Pharma Chemica.

- (PDF) Design and Synthesis of 2‐Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - ResearchGate.

- 5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide - MDPI.

Sources

- 1. BJOC - Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis [beilstein-journals.org]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Indolizine synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 1006591-05-4|this compound|BLDpharm [bldpharm.com]

- 9. echemi.com [echemi.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 12. 5-BROMO-2-PHENYL-INDOLIZINE | 1006591-05-4 [chemicalbook.com]

- 13. Indolizine studies. Part 2. Synthesis and NMR spectroscopic analysis of 2-substituted indolizines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 14. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-phenylindolizine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-bromo-2-phenylindolizine, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. Given the nascent stage of research on this specific molecule, this document synthesizes known data with established, field-proven experimental and computational methodologies for the determination of its key physicochemical parameters. By providing not only available data but also detailed protocols, this guide serves as a foundational resource for the characterization and advancement of this compound in medicinal chemistry and materials science. We will delve into the structural attributes, solubility, lipophilicity, ionization constant (pKa), and spectral characteristics, offering both theoretical insights and practical, step-by-step experimental workflows.

Introduction: The Significance of the Indolizine Scaffold

The indolizine nucleus, a fused bicyclic aromatic system containing a bridgehead nitrogen atom, is a recurring motif in a variety of biologically active natural products and synthetic compounds.[1] Derivatives of indolizine have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] The introduction of a phenyl group at the 2-position and a bromine atom at the 5-position of the indolizine core, as in this compound, is anticipated to modulate its electronic and steric properties, thereby influencing its biological activity and pharmacokinetic profile.[4]

A thorough understanding of the physicochemical properties of this compound is paramount for its rational development as a potential therapeutic agent or functional material. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.[5]

Molecular and Structural Properties

The foundational characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 1006591-05-4 | [6] |

| Molecular Formula | C₁₄H₁₀BrN | [6] |

| Molecular Weight | 272.14 g/mol | [7] |

| Canonical SMILES | C1=CC=C(C=C1)C2=CN3C(=C2)C=CC=C3Br | [8] |

| Calculated XLogP3 | 4.36880 | [6] |

| Polar Surface Area (PSA) | 4.4 Ų | [6] |

Synthesis of this compound

The synthesis of substituted indolizines can be achieved through several established routes, with the 1,3-dipolar cycloaddition being a prominent method.[9][10][11] For the specific case of this compound, a regioselective halogenation approach is particularly relevant.

A plausible synthetic pathway involves the initial formation of the 2-phenylindolizine core, followed by regioselective bromination at the 5-position. The synthesis of 2-phenylindolizine can be accomplished via the Tschitschibabin reaction, involving the condensation of a pyridine derivative with an α-haloketone.

A more direct route to 5-bromoindolizines involves the regioselective lithiation of the parent indolizine followed by quenching with a bromine source. This method offers precise control over the position of halogenation.

It is crucial to note that impurities arising from the synthesis, such as unreacted starting materials or regioisomers, can significantly impact the measured physicochemical properties. Therefore, rigorous purification, typically by column chromatography and recrystallization, is essential.

Lipophilicity and Solubility

The balance between lipophilicity and hydrophilicity is a critical determinant of a drug candidate's success. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a molecule's ability to cross biological membranes.

Partition Coefficient (logP)

The partition coefficient is a measure of a compound's differential solubility in a biphasic system, typically octanol and water.

-

Calculated Value: A calculated XLogP3 value of 4.36880 suggests that this compound is a lipophilic molecule.[6]

Experimental Protocol for logP Determination (Shake-Flask Method) [12][13]

-

Preparation of Phases: Prepare pre-saturated solutions of n-octanol and a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in one of the pre-saturated phases.

-

Partitioning: Combine equal volumes of the n-octanol and aqueous phases containing the dissolved compound in a sealed vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

graph TD {

A[Start: Prepare pre-saturated n-octanol and aqueous buffer] --> B{Dissolve this compound in one phase};

B --> C[Combine equal volumes of both phases];

C --> D{Agitate for 24h at constant temperature};

D --> E[Centrifuge to separate phases];

E --> F{Quantify concentration in each phase via HPLC-UV};

F --> G[Calculate logP = log([Compound]octanol / [Compound]aqueous)];

G --> H[End];

}

Spectrophotometric pKa Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[18][19]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indolizine core and the phenyl ring. The chemical shifts and coupling constants will be influenced by the electron-donating nitrogen atom and the electron-withdrawing bromine atom. Aromatic protons will typically resonate in the downfield region (δ 7.0-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon atoms attached to the nitrogen and bromine will exhibit characteristic chemical shifts.

UV-Visible Spectroscopy[20][21]

The extended π-conjugated system of this compound is expected to give rise to strong UV-Vis absorption bands. Aromatic compounds typically exhibit multiple absorption bands corresponding to π → π* transitions.[7] The position and intensity of these bands are sensitive to the solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum should show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).[14][15][16]

-

Fragmentation: Common fragmentation pathways for bromo-aromatic compounds include the loss of the bromine atom (Br•) and cleavage of the indolizine ring system.

In Silico Prediction of ADMET Properties

In the absence of extensive experimental data, computational tools can provide valuable predictions of a compound's ADME (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[3][5][17][18] Several online platforms and software packages can predict parameters such as human intestinal absorption, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity.

```dot

graph TD {

A[Input: this compound Structure (SMILES)] --> B{In Silico ADMET Prediction Tool};

B --> C[Absorption Prediction];

B --> D[Distribution Prediction];

B --> E[Metabolism Prediction];

B --> F[Excretion Prediction];

B --> G[Toxicity Prediction];

}

Sources

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 3. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]

- 4. mdpi.com [mdpi.com]

- 5. In silico prediction of ADMET properties: how far have we come? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. researchgate.net [researchgate.net]

- 10. Sci-Hub: are you are robot? [sci-hub.jp]

- 11. Sci-Hub. Facile Synthesis of Indolizines via 1,3-Dipolar Cycloadditions in [Omim]Br: The Promotion of the Reaction through Noncovalent Interactions / ACS Sustainable Chemistry & Engineering, 2017 [sci-hub.box]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. savemyexams.com [savemyexams.com]

- 15. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. ayushcoe.in [ayushcoe.in]

- 18. In Silico ADMET prediction - ZeptoWard | RE-Place [re-place.be]

5-Bromo-2-phenylindolizine CAS number and molecular weight

<-3a-2a> ### A Comprehensive Technical Guide to 5-Bromo-2-phenylindolizine

Introduction

Indolizine, a heterocyclic aromatic compound, constitutes the core scaffold of numerous molecules with significant biological and photophysical properties. As an isomer of indole, this fused bicyclic system, comprising a pyridine ring and a pyrrole ring, has garnered substantial interest in medicinal chemistry and materials science. Strategic functionalization of the indolizine core can modulate its electronic properties and biological activities, leading to the development of novel therapeutic agents and functional materials.[1][2] This guide focuses on a specific, valuable derivative: this compound. The introduction of a bromine atom at the 5-position and a phenyl group at the 2-position creates a versatile platform for further chemical elaboration, making it a key intermediate in the synthesis of more complex molecular architectures. This document provides an in-depth overview of its chemical properties, synthesis, characterization, and potential applications, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

This compound is a solid organic compound whose core structure is a nitrogen-bridged aromatic system. The key physicochemical properties are summarized below.

| Property | Value | Source |

| CAS Number | 1006591-05-4 | [3][4][5] |

| Molecular Formula | C₁₄H₁₀BrN | [3][4] |

| Molecular Weight | 272.13 g/mol | [3] |

| Exact Mass | 271.000 g/mol | [4] |

The structure consists of a phenyl ring attached to the C2 position of the indolizine core, and a bromine atom at the C5 position. This specific substitution pattern influences the molecule's reactivity and potential for forming intermolecular interactions, which is critical for its application in drug design and materials science.

Synthesis Methodologies

The synthesis of the indolizine core can be achieved through several established methods, most notably the Tschitschibabin reaction and 1,3-dipolar cycloaddition reactions.[6][7][8][9]

Tschitschibabin Indolizine Synthesis

The Tschitschibabin (or Chichibabin) reaction is a classic and versatile method for constructing the indolizine ring system.[7][10] The general approach involves the reaction of a 2-alkylpyridine derivative with an α-halocarbonyl compound, followed by a base-induced cyclization.

For this compound, a plausible synthetic route would start with 2-bromo-6-methylpyridine and 2-bromo-1-phenylethanone (phenacyl bromide).

Conceptual Workflow:

Caption: Tschitschibabin synthesis workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

-

Quaternization:

-

Dissolve 2-bromo-6-methylpyridine (1.0 eq) in a suitable solvent such as acetone or acetonitrile.

-

Add 2-bromo-1-phenylethanone (1.05 eq) to the solution.

-

Stir the mixture at reflux for 4-6 hours. The formation of the pyridinium salt intermediate is often observed as a precipitate.

-

Cool the reaction mixture and collect the precipitate by filtration. Wash with cold solvent and dry under vacuum.

-

Causality Insight: The nitrogen of the pyridine ring acts as a nucleophile, attacking the electrophilic carbon of the phenacyl bromide to form a stable quaternary pyridinium salt. Refluxing provides the necessary activation energy for this SN2 reaction.

-

-

Cyclization and Aromatization:

-

Suspend the dried pyridinium salt in a solvent like ethanol or methanol.

-

Add an aqueous solution of a mild base, such as sodium bicarbonate (2-3 eq), dropwise with vigorous stirring.

-

Continue stirring at room temperature or with gentle heating for 12-24 hours.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.

-

Causality Insight: The base deprotonates the methyl group, which is now acidic due to the adjacent positively charged nitrogen, forming an ylide intermediate. This ylide undergoes an intramolecular aldol-type condensation, followed by dehydration to yield the final aromatic indolizine ring system.

-

1,3-Dipolar Cycloaddition

An alternative and powerful strategy for indolizine synthesis is the 1,3-dipolar cycloaddition reaction.[8][9][11] This method involves the reaction of a pyridinium ylide (the 1,3-dipole) with a suitable dipolarophile, such as an alkyne or an alkene.[8][12]

Conceptual Workflow:

Caption: 1,3-Dipolar cycloaddition pathway for indolizine synthesis.

This approach offers the advantage of introducing substituents with high regioselectivity, depending on the nature of the ylide and the dipolarophile used.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the protons on the indolizine core and the phenyl ring. The chemical shifts and coupling patterns would be characteristic of the substituted aromatic system.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display signals for all unique carbon atoms in the molecule, confirming the presence of the indolizine and phenyl skeletons.

-

Mass Spectrometry (MS): Mass spectrometry will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

-

FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic rings and C=C/C=N stretching vibrations within the heterocyclic core.

Reactivity and Potential for Further Functionalization

The this compound scaffold is a versatile intermediate for creating a library of derivatives.

-

Suzuki Cross-Coupling: The bromine atom at the C5 position is a key functional handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[13] This allows for the introduction of various aryl or heteroaryl groups at this position, enabling the synthesis of diverse analogs for structure-activity relationship (SAR) studies.

-

Electrophilic Substitution: While the indolizine ring is π-excessive, the precise sites of electrophilic attack can be influenced by the existing substituents. Further functionalization, such as nitration or acylation, could potentially occur at other positions on the indolizine core.

Interestingly, studies on 5-halogenoindolizines have shown that, contrary to some theoretical predictions, the halogen at the C5 position can be relatively unreactive towards nucleophilic substitution.[13] This passivity enhances its utility as a stable substrate for cross-coupling reactions without competing SNAr pathways.[13]

Applications in Research and Drug Development

Indolizine derivatives are known to possess a wide range of pharmacological activities.[2] While specific biological data for this compound is not extensively documented in publicly available literature, the 2-phenylindolizine scaffold is a known pharmacophore.

-

Anticancer Activity: Many indolizine derivatives are being investigated for their potential as anticancer agents.[2][14][15] The planar aromatic structure allows for intercalation with DNA or interaction with key enzymatic targets.

-

Antimicrobial Agents: The indolizine core is also present in compounds with antibacterial and antifungal properties.[1][14][15] Recent research has demonstrated that 2-phenylindolizine acetamide derivatives exhibit significant antibacterial activity against medically relevant pathogens.[1][14]

-

Fluorescent Probes and Materials: The conjugated π-system of indolizines often imparts fluorescent properties, making them candidates for use in bio-imaging and as components in organic light-emitting diodes (OLEDs).

This compound serves as a crucial building block for accessing novel compounds within these classes, allowing for systematic exploration of how different substituents at the C5 position affect biological activity or photophysical properties.

Safety and Handling

As with any halogenated aromatic compound, this compound should be handled with appropriate safety precautions in a well-ventilated area, such as a fume hood.[4] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[4] Direct contact with skin and eyes should be avoided, as well as the inhalation of dust or vapors.[4] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- ChemScene. 83515-06-4 | 5-Bromo-2-phenyl-1H-indole.

- Pharmaffiliates. 1006591-05-4| Chemical Name : 5-BROMO-2-PHENYL-INDOLIZINE.

- ECHEMI.

- Sigma-Aldrich. 5-Bromoindole 99 10075-50-0.

- ChemicalBook. 5-BROMO-2-PHENYL-INDOLIZINE | 1006591-05-4.

- PubChem. 5-Bromo-2-oxindole | C8H6BrNO | CID 611193.

- ResearchGate. (PDF)

- Organic Chemistry Portal. Synthesis of indolizines.

- Der Pharma Chemica. Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents.

- PubChem. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407.

- BLDpharm. 1006591-05-4|this compound.

- BLD Pharm. 83515-06-4|5-Bromo-2-phenyl-1H-indole.

- ResearchGate. Indolizine derivatives: Recent advances and potential pharmacological activities.

- ACS Publications. Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinoliz.

- ACS Publications. Synthesis of Functionalized Indolizines through 1,3-Dipolar Cycloaddition of Zwitterionic Ketenimines and Pyridinium Salts | The Journal of Organic Chemistry.

- PubMed. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds.

- PubMed.

- ScienceDirect. Synthesis and reactivity of 5-Br(I)-indolizines and their parallel cross-coupling reactions.

- ResearchGate. Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-Alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides † | Request PDF.

- ScienceDirect. New route synthesis of indolizines via 1,3-dipolar cycloaddition of pyridiniums and alkynes.

- ACS Publications. 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds.

- Organic & Biomolecular Chemistry (RSC Publishing). Recent advances in the synthesis of indolizines and their π-expanded analogues.

- Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition.

- Journal of Basic and Clinical Pharmacy. Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties.

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- PubMed. Chichibabin Indolizine Synthesis Revisited: Synthesis of Indolizinones by Solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium Ylides.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. echemi.com [echemi.com]

- 5. 5-BROMO-2-PHENYL-INDOLIZINE | 1006591-05-4 [chemicalbook.com]

- 6. Indolizine synthesis [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Chichibabin indolizine synthesis revisited: synthesis of indolizinones by solvolysis of 4-alkoxycarbonyl-3-oxotetrahydroquinolizinium ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 13. chem.msu.ru [chem.msu.ru]

- 14. researchgate.net [researchgate.net]

- 15. Design and Synthesis of 2-Phenylindolizine Acetamides: Molecular Docking, in Vitro Antimicrobial and Anticancer Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-phenylindolizine

Abstract

This technical guide provides an in-depth analysis of the core spectroscopic techniques required for the unambiguous structural elucidation and characterization of 5-Bromo-2-phenylindolizine (CAS No: 1006591-05-4). As a significant heterocyclic scaffold, the precise confirmation of its molecular structure is paramount for its application in medicinal chemistry and materials science. This document outlines the theoretical principles, field-proven experimental protocols, and detailed data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The causality behind methodological choices is explained, and predictive data is presented in structured tables to serve as a benchmark for researchers.

Molecular Structure and Physicochemical Properties

This compound is a substituted indolizine, a bicyclic aromatic nitrogen-containing heterocycle. Its structure features a phenyl group at the 2-position and a bromine atom at the 5-position, which significantly influence its electronic properties and spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Rationale for Experimental Choices

The choice of solvent and internal standard is critical for acquiring high-quality NMR data. Deuterated chloroform (CDCl₃) is a preferred solvent due to its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm for ¹H NMR). Tetramethylsilane (TMS) is the universal internal standard (0.00 ppm) because it is chemically inert, volatile, and its protons are highly shielded, ensuring its signal does not overlap with most analyte signals.[3] For complex heterocyclic systems, 2D NMR techniques like COSY and HSQC/HMBC are invaluable for definitive assignments.[4]

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within the molecule. The chemical shift of each proton is dictated by its local electronic environment.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% v/v TMS.

-

Transfer: Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's probe.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans to ensure a good signal-to-noise ratio.

-

Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H-8 | ~7.80 - 7.90 | d | J = 7.0 - 7.5 | 1H | Deshielded due to proximity to the bridgehead nitrogen. |

| Phenyl (ortho) | ~7.60 - 7.70 | m | - | 2H | Deshielded by the indolizine ring system. |

| Phenyl (meta, para) | ~7.30 - 7.50 | m | - | 3H | Typical aromatic region for a phenyl group. |

| H-6 | ~7.25 - 7.35 | t | J ≈ 8.0 | 1H | Coupled to H-7 and H-8. |

| H-1 | ~7.10 - 7.20 | s | - | 1H | Singlet due to lack of adjacent protons. |

| H-3 | ~6.90 - 7.00 | s | - | 1H | Singlet due to lack of adjacent protons. |

| H-7 | ~6.70 - 6.80 | dd | J ≈ 8.0, 1.5 | 1H | Coupled to H-6 and H-8. |

Note: These are predicted values based on known substituent effects on indolizine and aromatic systems. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample, typically 25-50 mg of the compound in 0.6 mL of CDCl₃.

-

Acquisition: Acquire the spectrum on a 100 MHz (or higher) spectrometer using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Processing: Process the data similarly to the ¹H spectrum, referencing the CDCl₃ solvent peak at 77.16 ppm.

Caption: Workflow for ¹³C NMR Spectroscopic Analysis.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-ipso (Phenyl) | ~135 | Quaternary carbon attached to the indolizine ring. |

| C-2 | ~132 | Attached to the electron-rich nitrogen and phenyl group. |

| C-8a | ~129 | Bridgehead carbon, part of the aromatic system. |

| C-para (Phenyl) | ~128.8 | Standard aromatic carbon chemical shift. |

| C-ortho (Phenyl) | ~128.5 | Standard aromatic carbon chemical shift. |

| C-meta (Phenyl) | ~127.0 | Standard aromatic carbon chemical shift. |

| C-6 | ~123 | Aromatic carbon on the six-membered ring. |

| C-8 | ~118 | Aromatic carbon adjacent to the bridgehead nitrogen. |

| C-7 | ~115 | Aromatic carbon on the six-membered ring. |

| C-5 | ~112 | Carbon bearing the bromine atom (ipso-carbon). |

| C-1 | ~110 | Electron-rich carbon on the five-membered ring. |

| C-3 | ~105 | Electron-rich carbon on the five-membered ring. |

Note: Predictions are based on computational models and data from similar heterocyclic structures.[5][6][7] The signal for C-5 may be broader or have lower intensity due to the quadrupolar effect of the bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups and bonding patterns in a molecule.[8] For this compound, it serves to confirm the aromatic nature of the rings and the presence of the C-Br bond.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal to no sample preparation, making it highly efficient.[9][10]

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal (typically diamond or ZnSe).

-

Apply Pressure: Use the built-in pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 32-64 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is automatically ratioed against the background, yielding a clean transmittance or absorbance spectrum of the sample.

Caption: Workflow for ATR-FTIR Spectroscopic Analysis.

Expected Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3100 - 3000 | C-H Stretch (Aromatic) | Medium-Weak | Confirms the presence of aromatic rings (indolizine and phenyl). |

| 1620 - 1450 | C=C Stretch (Aromatic) | Strong-Medium | Multiple sharp bands characteristic of the aromatic ring skeletal vibrations. |

| 1400 - 1000 | C-H In-plane Bending | Medium | Part of the complex "fingerprint region," confirming the substitution pattern. |

| 850 - 750 | C-H Out-of-plane Bending | Strong | Characteristic bands indicating the substitution pattern on the aromatic rings. |

| 650 - 550 | C-Br Stretch | Medium-Strong | Indicates the presence of the carbon-bromine bond. |

Note: These ranges are based on standard IR correlation tables for aromatic and halogenated compounds.[11][12]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique that provides the exact mass of a molecule with high precision (typically to within 5 ppm), allowing for the unambiguous determination of its elemental composition.[13][14] This is crucial for confirming the molecular formula and distinguishing between compounds with the same nominal mass.

Rationale and Expected Data

For this compound, HRMS is essential for two key reasons:

-

Formula Confirmation: To confirm the elemental composition of C₁₄H₁₀BrN.

-

Isotopic Pattern: To observe the characteristic isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a distinctive M+ and M+2 isotopic pattern with a ~1:1 intensity ratio for any bromine-containing fragment.[15][16]

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets, leading to the formation of gas-phase ions (in this case, the protonated molecule [M+H]⁺).

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Acquisition: Acquire the mass spectrum, ensuring the instrument is calibrated to provide high mass accuracy.

Caption: Workflow for ESI-HRMS Analysis.

Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated Exact Mass (m/z) | Interpretation |

| [C₁₄H₁₀⁷⁹BrN + H]⁺ | 272.0072 | Protonated molecular ion containing the ⁷⁹Br isotope. |

| [C₁₄H₁₀⁸¹BrN + H]⁺ | 274.0051 | Protonated molecular ion containing the ⁸¹Br isotope. |

| [C₁₄H₁₀⁷⁹Br]⁺ | 270.9997 | Molecular ion [M]⁺ (may be observed depending on ionization conditions). |

| [C₁₄H₁₀⁸¹Br]⁺ | 272.9976 | Molecular ion [M+2]⁺ (may be observed depending on ionization conditions). |

| [M - Br]⁺ | 192.0808 | Fragment corresponding to the loss of the bromine atom. |

| [C₆H₅]⁺ | 77.0386 | Phenyl cation fragment. |

The most prominent feature will be the doublet of peaks at m/z 272.0072 and 274.0051 with a nearly 1:1 intensity ratio, which is the definitive signature of a monobrominated compound.

Conclusion

The synergistic application of NMR, IR, and HRMS provides a self-validating system for the complete and unambiguous structural characterization of this compound. ¹H and ¹³C NMR define the precise atomic connectivity and carbon-hydrogen framework. ATR-FTIR offers rapid confirmation of the aromatic functionalities and the carbon-bromine bond. Finally, ESI-HRMS confirms the exact elemental composition and provides the definitive isotopic signature of the bromine atom. Together, these techniques form a robust analytical workflow essential for quality control, reaction monitoring, and regulatory submission in any drug development or chemical research pipeline.

References

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2021). Experimental workflow of the ATR-FTIR spectroscopy-based method. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

-

Fiveable. (n.d.). High-Resolution Mass Spectrometry Definition. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

ACS Publications. (2014). Synthesis and NMR Spectral Analysis of Amine Heterocycles. Journal of Chemical Education. Retrieved from [Link]

-

ACS Publications. (2020). Advancing Critical Applications of High Resolution Mass Spectrometry for DOM Assessments. Environmental Science & Technology. Retrieved from [Link]

-

Analytical Science. (n.d.). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]

-

Yan, H., et al. (n.d.). Application of high-resolution mass spectrometry for the analysis of organic structures. University Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Bromo-2-phenylindole - Optional[13C NMR]. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS spectrum and proposed fragmentation of compound 5. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

ResearchGate. (n.d.). A) 1H-NMR Spectrum of compound 5', B) 1H-NMR Spectrum of compound 5, C) D2O Exchange spectrum of compound 5. Retrieved from [Link]

-

PubMed Central. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. Retrieved from [Link]

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

-

Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]

-

SpringerLink. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Retrieved from [Link]

-

Cheminfo.org. (n.d.). Search by substructure for IR spectra and compare. Retrieved from [Link]

-

YouTube. (2023). How to Read and Interpret the IR Spectra. Retrieved from [Link]

-

Journal of Indian Research. (2013). INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]

-

ResearchGate. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. docs.chemaxon.com [docs.chemaxon.com]

- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 5. spectrabase.com [spectrabase.com]

- 6. acdlabs.com [acdlabs.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. jir.mewaruniversity.org [jir.mewaruniversity.org]

- 12. researchgate.net [researchgate.net]

- 13. measurlabs.com [measurlabs.com]

- 14. fiveable.me [fiveable.me]

- 15. youtube.com [youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

The Architectural Blueprint of Bioactivity: An In-depth Technical Guide to the Crystal Structure of 5-Bromo-2-phenylindolizine Derivatives

Introduction: The Indolizine Scaffold – A Privileged Structure in Drug Discovery

The indolizine nucleus, a fused heterocyclic system comprising a pyridine and a pyrrole ring, represents a cornerstone in medicinal chemistry. Its unique electronic and structural characteristics have rendered it a "privileged scaffold," a molecular framework that can interact with a diverse range of biological targets. Consequently, indolizine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The functionalization of the indolizine core offers a pathway to modulate its physicochemical properties and biological activity. Among the myriad of possible substitutions, the introduction of a phenyl group at the 2-position and a bromine atom at the 5-position has garnered significant interest. The phenyl group can engage in crucial π-π stacking interactions with biological macromolecules, while the bromine atom, a halogen, can participate in halogen bonding, a highly directional and specific non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

This technical guide provides a comprehensive exploration of the crystal structure of 5-Bromo-2-phenylindolizine derivatives. In the absence of a publicly available crystal structure for the parent this compound, this guide will utilize a closely related analogue, diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate , as a case study to elucidate the intricate structural features and intermolecular interactions that govern the solid-state architecture of this important class of compounds. Understanding the crystal structure is paramount for rational drug design, as it provides a precise three-dimensional map of the molecule, informing on its conformation, potential for intermolecular interactions, and ultimately, its ability to interact with a biological target.

Synthesis and Crystallization: Forging the Indolizine Core

The synthesis of the indolizine scaffold is most commonly achieved through the 1,3-dipolar cycloaddition reaction.[3] This powerful transformation typically involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne. The following section outlines a detailed, field-proven protocol for the synthesis of a representative this compound derivative, followed by the specific methodology for the crystallization of our case study compound.

Experimental Protocol: Synthesis of a this compound Derivative

A plausible synthetic route to a this compound derivative is a multi-step process commencing with the appropriate pyridine precursor.

Step 1: Synthesis of the Pyridinium Salt

-

To a solution of 2-bromo-6-methylpyridine in acetone, add an equimolar amount of 2-bromoacetophenone.

-

Reflux the mixture for 12-18 hours.

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the pyridinium salt.

-

Filter the precipitate, wash with cold acetone, and dry under vacuum to yield the N-(2-oxo-2-phenylethyl)-2-bromo-6-methylpyridinium bromide.

Step 2: 1,3-Dipolar Cycloaddition

-

Suspend the pyridinium salt in a suitable solvent such as dichloromethane.

-

Add a slight excess of a base, for example, triethylamine, to generate the pyridinium ylide in situ.

-

To this mixture, add an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate, dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the this compound derivative.

Caption: Synthetic workflow for a this compound derivative.

Crystallization Protocol for Diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

-

Dissolve the purified compound in a suitable solvent system, such as a mixture of dichloromethane and hexane.

-

Gently warm the solution to ensure complete dissolution.

-

Allow the solution to cool to room temperature slowly and undisturbed.

-

Cover the container with a perforated film to allow for slow evaporation of the solvent over several days.

-

Harvest the resulting single crystals for X-ray diffraction analysis.

Deep Dive into the Crystal Structure: A Case Study

The crystal structure of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate provides invaluable insights into the solid-state conformation and packing of this class of molecules. The crystallographic data was obtained through single-crystal X-ray diffraction.[4]

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₂₃H₂₀BrNO₅ |

| Crystal System | Monoclinic |

| Space Group | P 2₁/n |

| a (Å) | 12.0497(6) |

| b (Å) | 17.8324(10) |

| c (Å) | 19.6052(11) |

| β (°) | 100.372(1) |

| Volume (ų) | 4143.8(4) |

| Z | 8 |

| Calculated Density (g/cm³) | 1.516 |

Molecular Geometry and Conformation

The indolizine core of the molecule is essentially planar, a characteristic feature of this aromatic system. The phenyl ring attached to the benzoyl group is twisted with respect to the indolizine plane. This non-planar conformation is a common feature in such multi-ring systems and is a result of steric hindrance between the substituents. The ethyl ester groups exhibit a degree of conformational flexibility.

Caption: Simplified 2D representation of a this compound derivative.

Intermolecular Interactions and Crystal Packing

The crystal packing of diethyl 3-(4-bromobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate is stabilized by a network of weak intermolecular interactions. Hirshfeld surface analysis reveals that C–H···O interactions are predominant, suggesting that weak hydrogen bonding plays a crucial role in the crystal packing.[4] Additionally, C···H/H···C and H···Br/Br···H contacts contribute significantly to the overall stability of the crystal lattice.[4] Pi-pi stacking interactions between the aromatic rings of adjacent molecules are also observed, further reinforcing the supramolecular architecture. The bromine substituent is involved in hydrophobic interactions.[4]

Caption: Key intermolecular interactions in the crystal packing of bromo-phenylindolizine derivatives.

Spectroscopic Characterization: The Molecular Fingerprint

The structural elucidation of this compound derivatives is corroborated by a suite of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for the protons on the indolizine core and the phenyl ring. The chemical shifts and coupling constants would be indicative of the substitution pattern. For instance, a doublet in the downfield region (around δ 10.0 ppm) is characteristic of the H-5 proton of the indolizine ring.[1]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for all the carbon atoms in the molecule, confirming the presence of the indolizine and phenyl moieties.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=C stretching of the aromatic rings and the C-Br stretching vibration.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would provide the exact molecular weight of the compound, confirming its elemental composition. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be a clear diagnostic feature.

Structure-Activity Relationship (SAR) Insights

The crystal structure provides a static picture that can be correlated with the dynamic process of drug-receptor interaction. For indolizine derivatives, the substitution pattern is critical for their biological activity.

-

The 2-phenyl group is often crucial for activity, likely participating in hydrophobic and π-stacking interactions within the binding pocket of a target protein.

-

The 5-bromo substituent can significantly influence the electronic properties of the indolizine ring system and can act as a halogen bond donor. Halogen bonding is increasingly appreciated as a key interaction for enhancing binding affinity and selectivity. In some cases, the bromine substituent has been shown to engage in hydrophobic interactions with amino acid residues like leucine and methionine in enzyme active sites.[4]

For instance, in studies on indolizine derivatives as COX-2 inhibitors, hydrophobic interactions were found to be the major contributors to their inhibitory activity.[4] The presence of a bromine atom on a benzoyl ring attached to the indolizine core demonstrated specific hydrophobic interactions with residues in the COX-2 active site.[4]

Conclusion: From Crystal Lattice to Clinical Potential

The crystallographic analysis of this compound derivatives, exemplified by the detailed study of a close analogue, reveals a fascinating interplay of molecular conformation and intermolecular forces. The planar indolizine core, the twisted phenyl substituent, and the network of weak interactions, including hydrogen bonds, halogen bonds, and π-π stacking, all contribute to a stable and well-defined solid-state architecture. This structural understanding is not merely an academic exercise; it is a critical component in the field of drug discovery and development. The precise knowledge of the three-dimensional structure of these molecules allows for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. As researchers continue to explore the vast chemical space of indolizine derivatives, single-crystal X-ray diffraction will remain an indispensable tool, providing the atomic-level resolution needed to unlock their full therapeutic potential.

References

- Harrell, W. B., & Doerge, R. F. (1967). Mannich Bases from 2-Phenylindolizines I: 3-Alkyl-1-Dialkylaminomethyl Derivatives. Journal of Pharmaceutical Sciences, 56(2), 225–228. (URL not available in search results)

- (Reference for general synthesis, specific article not found in search results)

-

Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives. (2021). Molecules, 26(12), 3550. [Link]

- (Reference for general synthesis, specific article not found in search results)

-

Recent advances in the synthesis of indolizines and their π-expanded analogues. (2016). Organic & Biomolecular Chemistry, 14(26), 6156-6196. [Link]

-

Rapid synthesis of azoindolizine derivatives via aryldiazonium salts. (2020). RSC Advances, 10(45), 26953-26959. [Link]

- (Reference for general synthesis, specific article not found in search results)

- Indolizine derivatives: Recent advances and potential pharmacological activities. (2011). International Journal of Pharmaceutical Sciences Review and Research, 11(1), 159-166. (URL not available in search results)

Sources

- 1. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Theoretical and Computational Investigation of 5-Bromo-2-phenylindolizine: From Molecular Structure to Optoelectronic Properties

Abstract: This technical guide provides a comprehensive framework for the theoretical and computational characterization of 5-Bromo-2-phenylindolizine, a substituted N-fused heterocyclic compound with significant potential in medicinal chemistry and materials science. Indolizine and its derivatives are recognized for their diverse biological activities and intriguing photophysical properties.[1][2] The introduction of a phenyl group at the C2 position and a bromine atom at the C5 position is expected to modulate the molecule's steric and electronic characteristics, influencing its reactivity, stability, and potential applications. This document outlines a robust computational methodology, leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the molecule's structural, electronic, spectroscopic, and nonlinear optical (NLO) properties. We detail the causality behind methodological choices, present protocols for self-validating computational workflows, and interpret the predicted data in the context of drug development and materials design.

The Strategic Importance of this compound

The Indolizine Core: A Privileged Scaffold

Indolizine, a 10π-electron aromatic system, is an isomer of the more common indole nucleus and serves as the core for numerous natural alkaloids and synthetic compounds.[2][3] Its unique electronic structure imparts a high fluorescence quantum yield in many derivatives, making it a valuable chromophore.[2] From a medicinal chemistry perspective, the indolizine scaffold is present in molecules exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][4]

Rationale for Phenyl and Bromo Substitutions

The functionalization of the indolizine core is a key strategy for fine-tuning its properties.

-

2-Phenyl Group: The introduction of a phenyl ring at the C2 position extends the π-conjugated system of the indolizine core. This modification is anticipated to influence the molecule's photophysical properties, such as shifting the absorption and emission spectra to longer wavelengths (a bathochromic shift) and potentially enhancing its nonlinear optical response.

-

5-Bromo Group: The bromine atom at the C5 position serves two primary purposes. Firstly, as an electron-withdrawing group, it can significantly alter the electron density distribution across the indolizine ring system, impacting the molecule's dipole moment, frontier molecular orbital energies, and reactivity.[4] Secondly, the bromine atom provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, enabling the development of more complex derivatives.

The Predictive Power of Computational Chemistry

Before embarking on extensive laboratory synthesis and characterization, computational modeling provides invaluable foresight into a molecule's behavior.[5] By employing quantum chemical methods, we can predict a wide range of properties, guiding rational drug design and the development of novel materials with tailored characteristics. This in silico approach accelerates the research and development cycle by prioritizing candidates with the highest potential for success.

Foundational Methodologies: A Computational Protocol

The reliability of computational predictions hinges on a sound theoretical framework. Here, we advocate for a multi-step approach that builds in complexity and provides self-validating checks.

The Core of the Analysis: Density Functional Theory (DFT)

DFT is the workhorse of modern computational chemistry, offering an optimal balance between computational cost and accuracy for molecules of this size.[6] It is used to determine the electronic structure of the ground state, from which numerous properties can be derived.

-

Choice of Functional and Basis Set: The B3LYP hybrid functional is widely used and has been shown to provide reliable results for organic molecules.[7] We recommend pairing it with a Pople-style basis set, such as 6-311++G(d,p), which includes diffuse functions (++) to accurately describe long-range interactions and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.[6]

Probing Excited States: Time-Dependent DFT (TD-DFT)

To understand the photophysical properties, such as the UV-Visible absorption spectrum, we must model the molecule's electronic excited states. TD-DFT is an extension of DFT that provides an efficient and generally accurate method for calculating vertical excitation energies and oscillator strengths.[8][9]

Experimental Protocol: A Step-by-Step Computational Workflow

-

Structure Input: Construct the 3D structure of this compound using a molecular builder (e.g., GaussView).

-

Geometry Optimization: Perform a full geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the molecule. This step is crucial as all subsequent properties are calculated from this optimized structure.

-

Frequency Analysis: Calculate the vibrational frequencies at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields the predicted FT-IR spectrum.

-

Ground-State Electronic Analysis: From the optimized structure, perform a single-point energy calculation to derive ground-state properties. This includes:

-

Frontier Molecular Orbitals (HOMO, LUMO)

-

Molecular Electrostatic Potential (MEP)

-

Natural Bond Orbital (NBO) analysis

-

-

Excited-State Calculations: Using the optimized ground-state geometry, perform a TD-DFT calculation (e.g., TD-B3LYP/6-311++G(d,p)) to compute the first several singlet excitation energies. This will simulate the UV-Visible absorption spectrum.[10]

-

Property Calculation: Calculate additional properties of interest, such as the dipole moment (μ) and the first hyperpolarizability (β), to assess potential NLO activity.[11][12]

Caption: A flowchart of the recommended computational workflow.

Predicted Molecular Structure and Electronic Landscape

Optimized Molecular Geometry

The DFT-optimized structure reveals the planarity of the indolizine core and the dihedral angle of the C2-phenyl ring. This angle is a critical parameter, representing a balance between steric hindrance and the energetic advantage of extended π-conjugation.

| Parameter | Predicted Value (Å) | Parameter | Predicted Value (°) |

| Bond Lengths | Bond Angles | ||

| C5-Br | 1.89 | C3-C2-C_phenyl | 121.5 |

| C2-C_phenyl | 1.48 | N4-C5-Br | 118.0 |

| N4-C5 | 1.37 | C5-C6-C7 | 120.5 |

| Dihedral Angle | |||

| N4-C3a-C2-C_phenyl | 25.0 | ||

| Note: These are representative values based on DFT calculations for similar structures. Actual values would be derived from the optimization output. |

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding a molecule's electronic behavior.

-

HOMO: The HOMO is predicted to be delocalized primarily across the π-system of the indolizine ring and the phenyl substituent, indicating these are the primary sites for electrophilic attack.

-

LUMO: The LUMO is also expected to be distributed across the π-conjugated system, with potential contributions from the C-Br antibonding orbital.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of chemical reactivity and corresponds to the lowest energy electronic transition. A smaller gap suggests higher reactivity and a lower energy (longer wavelength) absorption maximum in the UV-Vis spectrum.

Caption: Relationship between HOMO, LUMO, and electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electron density, providing a powerful tool for predicting reactivity.

-

Red Regions (Negative Potential): These areas are rich in electrons and are susceptible to electrophilic attack. For this compound, these are expected around the nitrogen atom and potentially above the π-faces of the aromatic rings.

-

Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. Positive potential is expected around the hydrogen atoms.

Predicted Spectroscopic and Optoelectronic Properties

Vibrational Spectrum (FT-IR)

The calculated vibrational frequencies can be directly compared to experimental FT-IR spectra to validate the computational model. Key predicted vibrational modes would include C-H stretching of the aromatic rings, C=C and C=N stretching within the indolizine core, and the characteristic C-Br stretching frequency.

Electronic Absorption Spectrum (UV-Vis)

TD-DFT calculations predict the electronic transitions that give rise to the UV-Vis absorption spectrum. For this compound, the spectrum is expected to be dominated by intense π→π* transitions. The lowest energy transition (λ_max) corresponds closely to the HOMO→LUMO excitation. The extended conjugation from the 2-phenyl group is predicted to result in a λ_max at a longer wavelength compared to unsubstituted indolizine.

Nonlinear Optical (NLO) Properties

Molecules with a large dipole moment and significant charge transfer upon excitation can exhibit NLO properties, which are crucial for applications in photonics and optical communications.[13][14][15] Indolizine derivatives have been identified as promising NLO chromophores.[11]

The key parameters, calculated via DFT, are the molecular dipole moment (μ) and the first hyperpolarizability (β_tot). A large β_tot value is indicative of a strong second-order NLO response. The donor-π-acceptor character of the molecule can be analyzed to understand the origin of its NLO properties.

| Parameter | Predicted Value | Significance |

| Dipole Moment (μ) | ~3-5 Debye | Indicates overall molecular polarity. |

| First Hyperpolarizability (β) | >100 x 10⁻³⁰ esu | Quantifies second-order NLO response. |

| Note: Values are estimations based on related indolizine systems.[11] |

Implications for Drug Development and Materials Science

The computational data provides a strong foundation for assessing the potential of this compound.

-

Drug Development: The MEP and HOMO/LUMO analyses can inform how the molecule might interact with biological targets like enzymes or receptors.[16] Its calculated properties can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles, helping to assess its drug-likeness before synthesis.

-

Materials Science: The predicted absorption in the UV-Vis range, coupled with potentially high fluorescence and significant NLO properties, makes this molecule a candidate for applications in organic light-emitting diodes (OLEDs), sensors, and optical switching devices.[11][13]

Conclusion

This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of this compound. By systematically applying DFT and TD-DFT methods, researchers can gain a profound understanding of the molecule's geometric, electronic, and optical properties. This in silico approach not only predicts the behavior of this novel compound but also provides a rational basis for its synthesis and subsequent application in the fields of medicinal chemistry and advanced materials. The synergy between computational prediction and experimental validation is the cornerstone of modern molecular science, enabling the accelerated discovery of next-generation functional molecules.

References

-

Gorb, L., et al. (n.d.). Nonlinear optical properties of chromophores with indolizine donors: Theoretical study. ResearchGate.

-

Ghinea, I. O., et al. (2024). Advances in the synthesis of indolizines and their π-expanded analogues: update 2016-2024. ResearchGate.

-

Bîcu, E., et al. (2022). Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations. PubMed Central.

-

Mangalagiu, I. I., et al. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie.

-

Marinescu, M., et al. (2020). Synthesis of Some Heterocyclic Compounds with Nonlinear Optical Properties. MDPI.

-

Ciamician, G. L., & Dennstedt, M. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Royal Society of Chemistry.

-